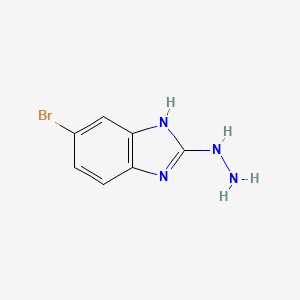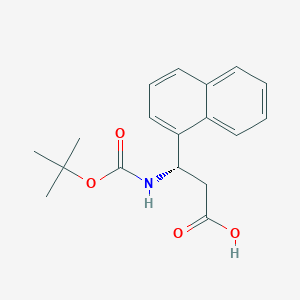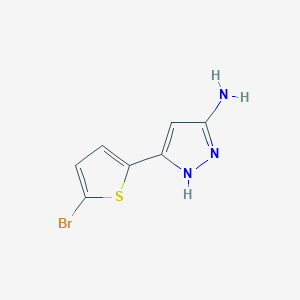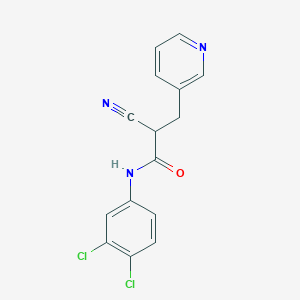
5-Bromo-2-hydrazino-1H-1,3-benzimidazole
Overview
Description
5-Bromo-2-hydrazino-1H-1,3-benzimidazole is a biochemical compound used for proteomics research . It has a molecular formula of C7H7BrN4 and a molecular weight of 227.06 .
Synthesis Analysis
The synthesis of 5-Bromo-2-hydrazino-1H-1,3-benzimidazole can be achieved from 5-Bromo-2-chloro-1H-benzimidazole . There are also various methods for the synthesis of benzimidazoles, which involve the use of different reagents and catalysts .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-hydrazino-1H-1,3-benzimidazole consists of a benzene ring fused to an imidazole ring . The average mass is 227.061 Da and the monoisotopic mass is 225.985397 Da .Scientific Research Applications
α-Glucosidase Inhibitors
5-Bromo-2-hydrazino-1H-1,3-benzimidazole and its derivatives have been synthesized and evaluated as potential inhibitors of the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia, a condition commonly associated with type 2 diabetes .
Anti-Multiple Myeloma Activity
The compound AE-848, which contains 5-Bromo-2-hydrazino-1H-1,3-benzimidazole, has shown significant anti-multiple myeloma (MM) activity . It has been found to reduce the viability and induce apoptosis of MM cell lines in a dose- and time-dependent manner .
Modulation of NF-κB and PI3K/Akt/mTOR Signaling Pathways
AE-848 has also been found to modulate the NF-κB and PI3K/Akt/mTOR signaling pathways, which play crucial roles in cell survival, proliferation, and differentiation . This modulation can potentially be used in the treatment of various cancers .
Induction of Caspase Cleavage
AE-848 induces the cleavage of caspase-8, caspase-3, and poly ADP-ribose polymerase (PARP), resulting in loss of mitochondrial membrane potential (MMP) . This process is a key part of the apoptosis pathway, suggesting potential applications in cancer therapy .
In Vivo Anti-MM Activity
In addition to its in vitro effects, AE-848 has also demonstrated in vivo activity against MM . Administration of AE-848 significantly inhibited myeloma growth and prolonged the survival of myeloma-bearing mice .
Potential for Further Derivative Synthesis
The structure of 5-Bromo-2-hydrazino-1H-1,3-benzimidazole allows for further derivative synthesis . These derivatives could potentially exhibit different biological activities and could be used in various areas of medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which include benzimidazoles, have been found to exhibit a broad range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Imidazole derivatives have been shown to interact with numerous biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The compound has a molecular weight of 22707 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic activities .
properties
IUPAC Name |
(6-bromo-1H-benzimidazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c8-4-1-2-5-6(3-4)11-7(10-5)12-9/h1-3H,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUOJPIQRDVLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydrazino-1H-1,3-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]Methanone](/img/structure/B3037618.png)





